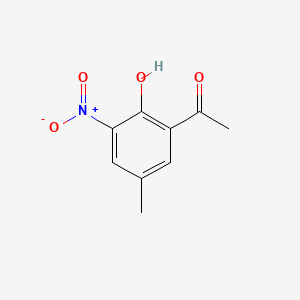
2-氯苯乙酸甲酯
描述
Methyl 2-chlorophenylacetate is a chemical compound with the molecular formula C9H9ClO2 . It is also known by other names such as methyl 2-2-chlorophenyl acetate, 2-chlorophenyl acetic acid methyl ester, and benzeneacetic acid, 2-chloro-, methyl ester .
Synthesis Analysis
The synthesis of an ester like Methyl 2-chlorophenylacetate can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of Methyl 2-chlorophenylacetate can be represented by the SMILES stringO=C(OC)CC1=CC=CC=C1Cl . This indicates that the molecule consists of a chlorophenyl group (C6H4Cl), a methyl group (CH3), and an acetate group (C2H3O2). Physical And Chemical Properties Analysis
Methyl 2-chlorophenylacetate is a clear colorless liquid . It has a molecular weight of 184.62 g/mol . Its boiling point is 128 °C at 23mmHg, and it has a density of 1.21 . The refractive index is between 1.524-1.526 .科学研究应用
抗病毒和抗凋亡作用
合成了一种新型的苯胺喹啉衍生物,即 2-(2-甲基喹啉-4-基氨基)-N-(2-氯苯基)-乙酰胺,并评估了其治疗日本脑炎的疗效。这种与 2-氯苯乙酸甲酯相关的化合物在体外表现出显着的抗病毒和抗凋亡作用,并且在受感染小鼠中给药后,可降低病毒载量并提高存活率 (Ghosh 等人,2008)。
对农业中重金属吸收的影响
研究探讨了除草剂(包括类似于 2-氯苯乙酸甲酯的化合物)对小麦中重金属吸收和转运的影响。研究结果表明,除草剂可以通过形成金属-除草剂络合物,影响小麦中 Cd、Co、Ni、Cu、Zn、Pb 和 Mn 等金属的浓度 (Skiba 等人,2017)。
太阳能利用于污染物降解
一项研究调查了使用太阳光和光敏剂降解 2-氯苯酚(一种与 2-氯苯乙酸甲酯相关的化合物)。这种方法证明了利用太阳辐射进行废水处理的潜力,固定化的光敏剂提高了污染物的去除率 (Gryglik 等人,2004)。
缺氧环境中的除草剂生物降解
对 2-甲基-4-氯苯氧乙酸 (MCPA)(一种与 2-氯苯乙酸甲酯相关的除草剂)的生物降解的研究表明,它在使用序批式反应器的缺氧条件下具有降解潜力。这项研究提供了对类似除草剂在低氧环境中的微生物降解过程的见解 (Chouhan 等人,2017)。
对蚯蚓和土壤健康的影响
一项关于 MCPA 对除草剂降解者丰度和活性的影响的研究发现,蚯蚓,特别是 Aporrectodea caliginosa,增强了 MCPA 在土壤中的微生物降解。这项研究突出了土壤大型动物群与类似于 2-氯苯乙酸甲酯的除草剂降解之间的相互作用 (Liu 等人,2011)。
安全和危害
Methyl 2-chlorophenylacetate is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation. Inhalation may cause respiratory irritation . Safety precautions include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
属性
IUPAC Name |
methyl 2-(2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBWTRFWQROKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206098 | |
| Record name | Methyl (2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57486-68-7 | |
| Record name | Methyl 2-chlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57486-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2-chlorophenyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057486687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2-chlorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

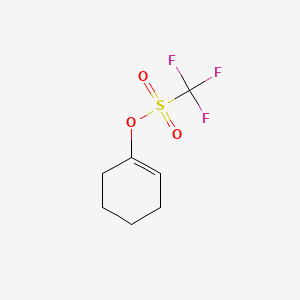
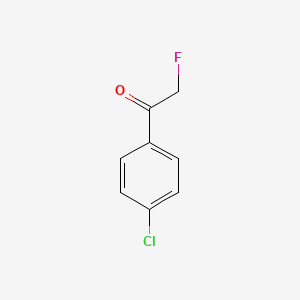
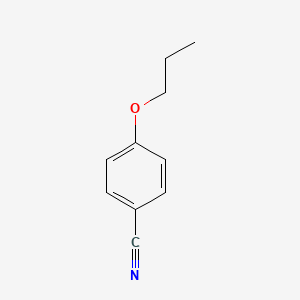
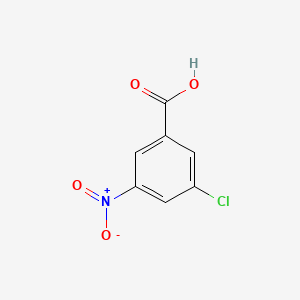
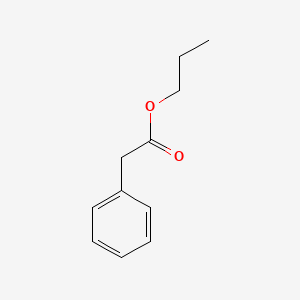




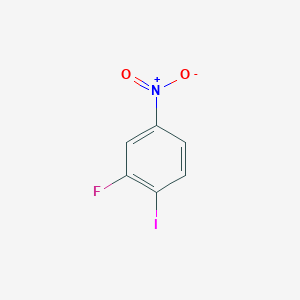
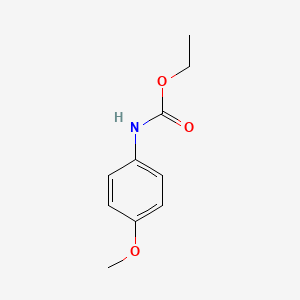

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)
